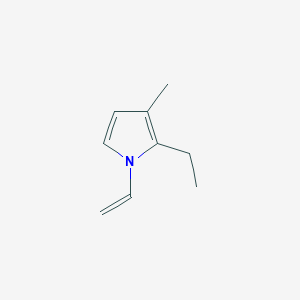![molecular formula C25H34O2S2 B14642272 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid CAS No. 56056-61-2](/img/structure/B14642272.png)
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of aromatic compounds It features a benzoic acid core with two sulfanyl (thioether) groups attached to a phenyl ring, which is further substituted with a dodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the dodecylsulfanyl group: This can be achieved by reacting dodecanethiol with a suitable electrophile, such as a halogenated benzene derivative, under basic conditions.
Introduction of the sulfanyl group: The intermediate product is then reacted with a thiol compound to introduce the second sulfanyl group.
Formation of the benzoic acid core:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated benzoic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The sulfanyl groups can also participate in redox reactions, potentially generating reactive oxygen species that contribute to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecylsulfanyl)benzoic acid: Lacks the second sulfanyl group, making it less versatile in terms of chemical reactivity.
2-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzoic acid: Features a shorter alkyl chain, which may affect its solubility and interaction with biological membranes.
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, potentially altering its reactivity and applications.
Uniqueness
2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid is unique due to the presence of two sulfanyl groups and a long dodecyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and bioactive agents.
Propriétés
Numéro CAS |
56056-61-2 |
|---|---|
Formule moléculaire |
C25H34O2S2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
2-(4-dodecylsulfanylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C25H34O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-28-21-16-18-22(19-17-21)29-24-15-12-11-14-23(24)25(26)27/h11-12,14-19H,2-10,13,20H2,1H3,(H,26,27) |
Clé InChI |
NIUXSQRZMIBTOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


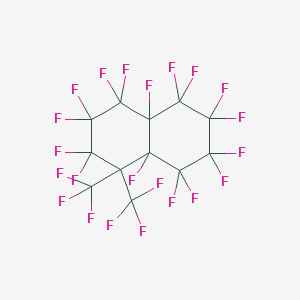
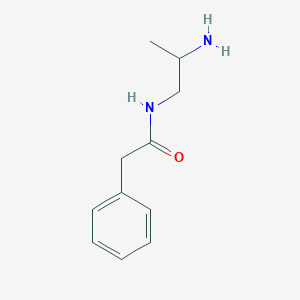
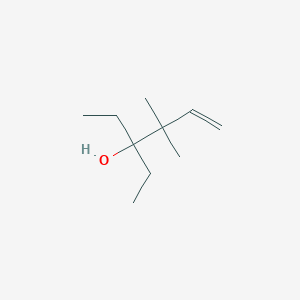
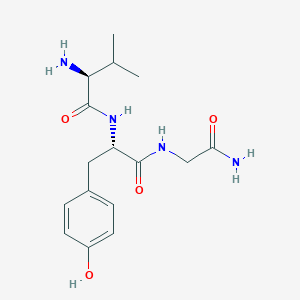
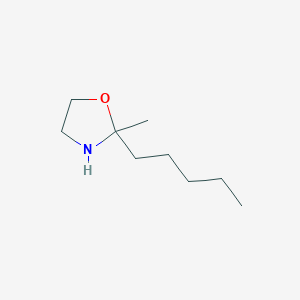
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
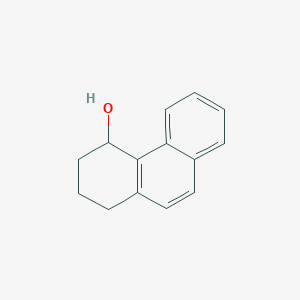

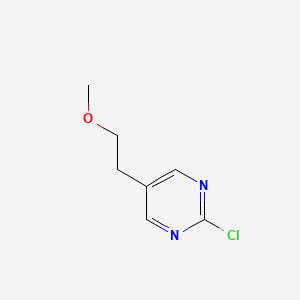
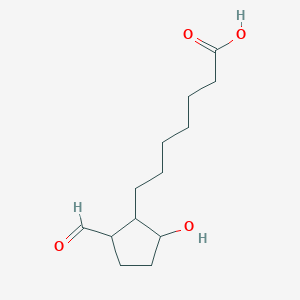
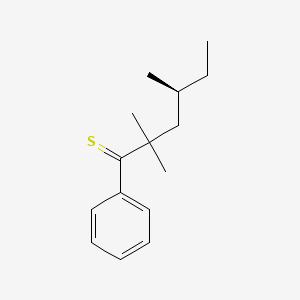
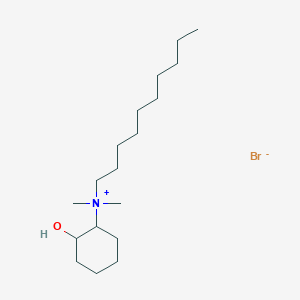
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
